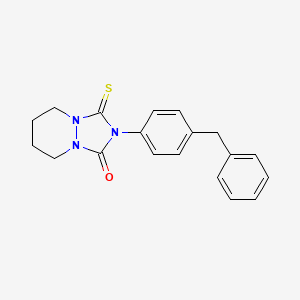
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one is a complex organic compound that belongs to the class of triazabicyclo nonane derivatives. This compound is characterized by its unique bicyclic structure, which includes a triazabicyclo nonane core and a benzylphenyl group. The presence of a sulfanylidene group further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the triazabicyclo nonane scaffold, which can be achieved through various methodologies such as desymmetrization of achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group or to modify the triazabicyclo nonane core.
Substitution: The benzylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzylphenyl moiety.
Scientific Research Applications
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The sulfanylidene group can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the triazabicyclo nonane core can interact with nucleic acids or proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure but lack the sulfanylidene group.
Tropane alkaloids: These natural products have a related bicyclic core and exhibit a wide range of biological activities.
Oxazolidinones: These compounds have a similar bicyclic framework and are used as chiral auxiliaries in asymmetric synthesis.
Uniqueness
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of a triazabicyclo nonane core and a benzylphenyl group further distinguishes it from other similar compounds, making it a valuable target for research and development.
Properties
CAS No. |
76995-66-9 |
|---|---|
Molecular Formula |
C19H19N3OS |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(4-benzylphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C19H19N3OS/c23-18-20-12-4-5-13-21(20)19(24)22(18)17-10-8-16(9-11-17)14-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2 |
InChI Key |
ZBYPTVOGRRMNBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=S)N(C(=O)N2C1)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















